

1-Azido-4-ethylbenzene: Molecular Architecture and Technical Guide

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Compound of Interest

Compound Name: 1-Azido-4-ethylbenzene

CAS No.: 128654-33-1

Cat. No.: B2965445

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Part 1: Executive Summary

1-Azido-4-ethylbenzene (CAS: 128654-33-1), also known as p-ethylphenyl azide, is a functionalized aryl azide serving as a critical intermediate in organic synthesis and chemical biology.^[1] Distinguished by its para-ethyl substitution, this molecule balances the lipophilicity of the ethyl group with the high reactivity of the azide moiety. It is primarily utilized as a "click-ready" building block in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazole pharmacophores, and as a precursor for photoaffinity labeling reagents.^[1]

This guide provides a comprehensive technical analysis of its structure, validated synthesis protocols, and safety frameworks essential for laboratory handling.

Part 2: Molecular Identity & Physicochemical Profile^{[1][2]}

Nomenclature and Identification

- IUPAC Name: **1-Azido-4-ethylbenzene**^{[1][2][3]}

- Common Names:p-Ethylphenyl azide; 4-Ethylphenyl azide[1]
- CAS Registry Number: 128654-33-1[1][2][3]
- SMILES:CCc1ccc(N=[N+]=[N-])cc1
- Molecular Formula:

[1]

Structural Architecture

The molecule consists of a benzene ring substituted at the 1- and 4-positions (para-substitution).[1]

- The Azide Group ($\text{N}=\text{N}=\text{N}$): Attached at C1, this linear triatomic unit exhibits resonance between canonical forms ($\text{N}=\text{N}=\text{N}$ and $\text{N}^+ \equiv \text{N}^-$), imparting 1,3-dipole character essential for cycloaddition reactions.[1]
- The Ethyl Group (C_2H_5): Attached at C4, this alkyl chain acts as a weak electron-donating group (via hyperconjugation), slightly increasing the electron density of the aromatic ring compared to phenyl azide.

Physicochemical Properties Table

Property	Value / Description	Note
Molecular Weight	147.18 g/mol	
Physical State	Pale yellow liquid	Based on homolog trends (p-tolyl azide)
Boiling Point	~80-85 °C at 1-2 mmHg	Estimated; decomposes near >140 °C
Density	~1.05 g/mL	Estimated based on p-tolyl azide (1.06 g/mL)
Solubility	Soluble in DCM, EtOAc,	Insoluble in water
IR Spectrum	~2100–2130	Characteristic strong azide stretch

Part 3: Synthesis & Manufacturing Protocol

Validated Synthesis Route: Diazotization-Displacement

The most robust method for synthesizing **1-Azido-4-ethylbenzene** is the diazotization of 4-ethylaniline followed by nucleophilic displacement with sodium azide.^[1] This protocol avoids the use of unstable diazonium salts in dry form.

Reagents:

- Precursor: 4-Ethylaniline (1.0 equiv)^[1]
- Diazotization: Sodium Nitrite (, 1.2 equiv), Hydrochloric Acid (HCl, 6M)
- Displacement: Sodium Azide (, 1.5 equiv)
- Solvent: Water / Ethyl Acetate (for extraction)^{[4][5]}

Step-by-Step Methodology:

- Acidification: In a round-bottom flask, dissolve 4-ethylaniline (10 mmol) in 6M HCl (20 mL). Cool the solution to 0–5 °C in an ice-water bath. Vigorous stirring is required to prevent local overheating.
- Diazotization: Dropwise add a solution of

(12 mmol in 5 mL

) while maintaining the internal temperature below 5 °C. The solution will turn clear/yellowish as the diazonium salt forms. Stir for 15 minutes.
 - Checkpoint: Verify excess nitrous acid using starch-iodide paper (should turn blue/black).
[1]
- Azidation: Carefully add a solution of

(15 mmol in 10 mL

) dropwise.
 - Caution: Nitrogen gas (

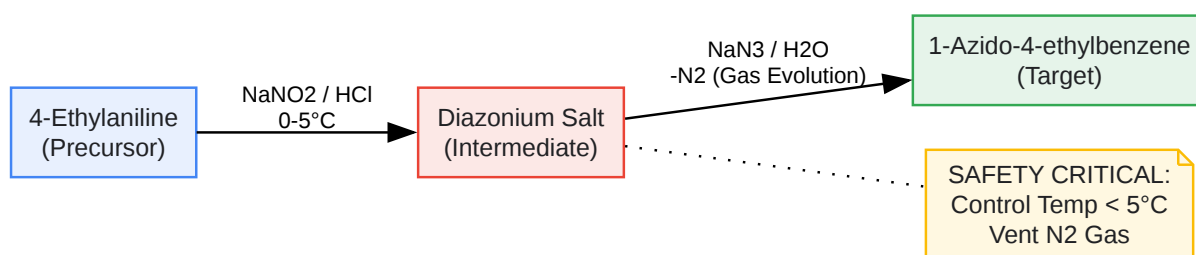
) will evolve vigorously. Ensure adequate venting.
- Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The oil separates from the aqueous phase.
- Work-up: Extract with Ethyl Acetate (

mL). Wash the combined organics with saturated

(to remove acid) and brine. Dry over anhydrous

.[5]
- Purification: Concentrate under reduced pressure (Rotavap bath < 30 °C). Purify via silica gel flash chromatography (Hexanes/EtOAc) if necessary to yield the pale yellow liquid.

Synthesis Workflow Diagram



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Caption: Synthesis of **1-Azido-4-ethylbenzene** via diazotization of 4-ethylaniline.

Part 4: Reactivity & Applications

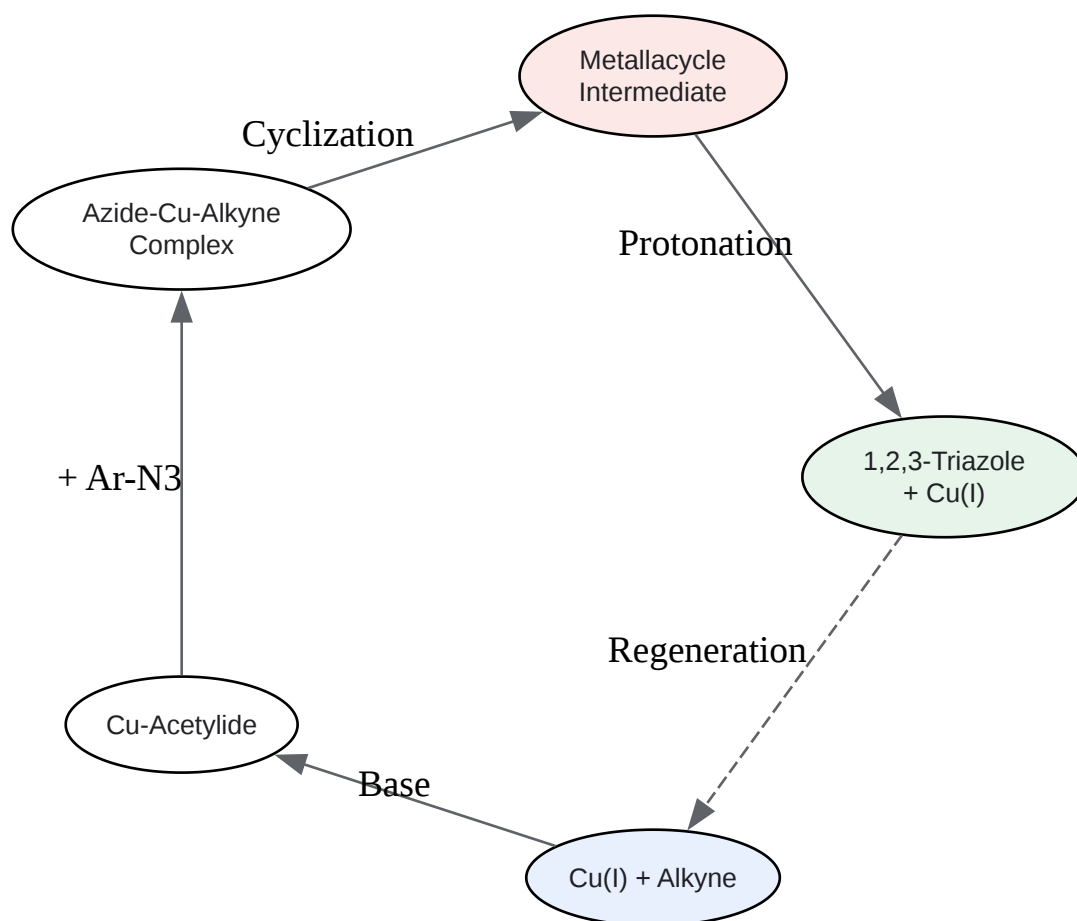
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of **1-Azido-4-ethylbenzene** is in "Click Chemistry."^[1] It reacts with terminal alkynes in the presence of Cu(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles. This reaction is bioorthogonal and high-yielding.^[1]

Mechanism:

- Coordination: Cu(I) coordinates with the alkyne -system.^[1]
- Deprotonation: Formation of copper-acetylide.^[1]
- Ligand Exchange: The azide nitrogen coordinates to the copper center.
- Cyclization: Formation of a metallacycle intermediate.
- Protonation: Release of the triazole product and regeneration of Cu(I).

CuAAC Catalytic Cycle Diagram



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Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Other Applications

- Staudinger Ligation: Reaction with phosphines (e.g., triphenylphosphine) to form aza-ylides, which hydrolyze to amines or react with esters to form amides.
- Photoaffinity Labeling: Upon UV irradiation, the azide releases to form a reactive nitrene, which can insert into C-H or N-H bonds of nearby proteins, permanently tagging the target.

Part 5: Safety & Handling Protocols

Stability Assessment (C/N Ratio)

Organic azides are energetic materials. Their stability is often estimated using the Carbon-to-Nitrogen (C/N) ratio rule.^[1]

For **1-Azido-4-ethylbenzene** (

):

- Ratio = $8 / 3 \approx 2.66$ ^[1]

Assessment: The ratio is < 3 , which classifies this molecule as potentially unstable.

- Implication: While it can be isolated, it should never be distilled to dryness or heated without solvent. It possesses significant stored energy.
- Rule of Six: It satisfies the "Rule of Six" (8 carbons > 6), suggesting it is safe to handle in solution and small quantities ($< 5\text{g}$) but requires strict precautions.

Critical Safety Rules

- No Distillation: Do not attempt to distill this compound. Purification should be done via column chromatography or low-temperature crystallization.^[1]
- Avoid Metals: Do not use metal spatulas or needles (especially Copper or Lead) with the neat azide, as trace hydrazoic acid can form highly explosive metal azides.
- Light Protection: Store in amber vials. Azides decompose under UV light (photo-labile).^[1]
- Waste Disposal: Quench excess azide with a phosphine solution or specific chemical destruction methods (e.g., reduction) before disposal. Never pour down the drain.

References

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- University of California Santa Barbara. Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. [[Link](#)]

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- To cite this document: BenchChem. [1-Azido-4-ethylbenzene: Molecular Architecture and Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2965445/docs#1-azido-4-ethylbenzene-molecular-architecture-and-technical-guide>]

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